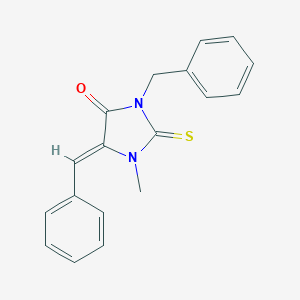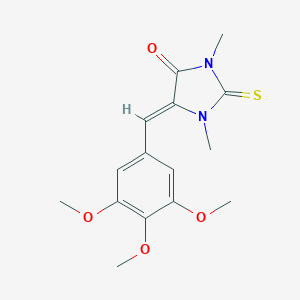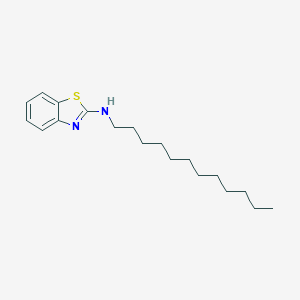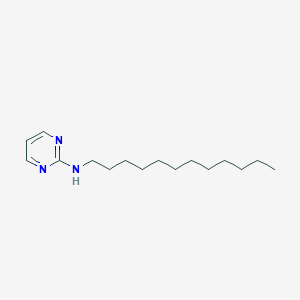![molecular formula C29H24N4O4S B303546 Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B303546.png)
Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate is a chemical compound that has been widely used in scientific research applications. This compound is known for its ability to inhibit the activity of certain enzymes, which makes it a useful tool for studying various biological processes. In
科学研究应用
Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate has been used in a variety of scientific research applications. One of the primary uses of this compound is as an inhibitor of certain enzymes, such as proteases and kinases. By inhibiting these enzymes, researchers can study the biological processes that they are involved in and develop new treatments for diseases.
作用机制
The mechanism of action of Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate involves the binding of the compound to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, which leads to a decrease in the activity of the enzyme. The exact mechanism of action may vary depending on the specific enzyme that is being inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate depend on the specific enzyme that is being inhibited. In general, the compound can lead to a decrease in the activity of the enzyme, which can have downstream effects on various biological processes. For example, inhibition of proteases can lead to a decrease in the breakdown of proteins, while inhibition of kinases can affect cell signaling pathways.
实验室实验的优点和局限性
One of the advantages of using Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate in lab experiments is its ability to selectively inhibit certain enzymes. This allows researchers to study the specific biological processes that are affected by the enzyme. However, one limitation of using this compound is that it may not be effective against all enzymes, and it may have off-target effects on other biological processes.
未来方向
There are several future directions for research involving Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate. One direction is to develop more potent inhibitors of specific enzymes, which could lead to the development of new treatments for diseases. Another direction is to study the off-target effects of this compound on other biological processes, which could lead to a better understanding of its mechanism of action. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its effectiveness.
合成方法
The synthesis method of Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate involves a series of chemical reactions. The starting materials include 4-methylbenzaldehyde, 2,5-dioxopyrrolidin-1-yl benzoate, and 5,6-bis(4-methylphenyl)-1,2,4-triazine-3-thiol. These materials are reacted together in the presence of a catalyst, such as triethylamine, to produce the desired compound.
属性
产品名称 |
Methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate |
|---|---|
分子式 |
C29H24N4O4S |
分子量 |
524.6 g/mol |
IUPAC 名称 |
methyl 4-[3-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C29H24N4O4S/c1-17-4-8-19(9-5-17)25-26(20-10-6-18(2)7-11-20)31-32-29(30-25)38-23-16-24(34)33(27(23)35)22-14-12-21(13-15-22)28(36)37-3/h4-15,23H,16H2,1-3H3 |
InChI 键 |
YHSCZHOVPPWDHA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC)C5=CC=C(C=C5)C |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC)C5=CC=C(C=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B303483.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B303484.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B303485.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B303486.png)